molecular formula C11H10N2 B1331141 3-(Pyridin-3-yl)benzenamine CAS No. 57976-57-5

3-(Pyridin-3-yl)benzenamine

Cat. No.: B1331141
CAS No.: 57976-57-5
M. Wt: 170.21 g/mol
InChI Key: YTJQJGKMRLQBJP-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)benzenamine is a useful research compound. Its molecular formula is C11H10N2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • 3-(Pyridin-3-yl)benzenamine is utilized in the synthesis of novel Schiff bases with potential anticonvulsant properties. These bases have been characterized using FT-IR, 1H-NMR spectroscopy, and elemental analysis, showing protection against seizures in various models (Pandey & Srivastava, 2011).
  • The compound is also involved in the synthesis of Nilotinib, a highly selective inhibitor of tyrosine kinase, highlighting its role in pharmaceutical applications (Yu Yankun et al., 2011).

Corrosion Inhibition

  • Schiff bases derived from this compound show effective corrosion inhibition behavior on mild steel in acidic medium. This is confirmed through gravimetric, electrochemical measurements, and simulations (Murmu et al., 2019).

Luminescence and Multi-Stimuli-Responsive Properties

  • Certain pyridyl substituted derivatives of this compound exhibit luminescent and multi-stimuli-responsive properties. These compounds demonstrate potential in applications like sensors and displays (Srivastava et al., 2017).

Antimicrobial and Antifungal Activities

  • Derivatives of this compound have been synthesized and tested for their antimicrobial and antifungal activities, showing effectiveness against various pathogens. This indicates its potential in developing new antimicrobial agents (Malhotra et al., 2012), (Mallemula et al., 2015).

Coordination Chemistry

  • The compound is used in the synthesis of coordination polymers and complexes with lanthanide ions, demonstrating its versatility in coordination chemistry and potential for creating luminescent materials (Hou et al., 2013).

Novel Frameworks and Complexes

  • This compound is instrumental in constructing novel 63-nets frameworks with unique topological and luminescent properties, useful in materials science (Qi et al., 2015).

Safety and Hazards

3-(Pyridin-3-yl)benzenamine is considered harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Properties

IUPAC Name

3-pyridin-3-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJQJGKMRLQBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332668
Record name 3-(pyridin-3-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57976-57-5
Record name 3-(pyridin-3-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of diethyl 3-pyridylborane (16.3 g, 0.1 mol), 3-bromoaniline (12.2 ml, 0.11 mol), potassium carbonate (45.8 g, 0.33 mol) and tetrakis(triphenylphosphine)palladium(0) (80 mg) in a mixture of water (40 ml) and dimethoxyethane (80 ml) is heated to 80° C. under a stream of nitrogen over night. After cooling the mixture is diluted with water and ethyl acetate and filtered through a fluted filterpaper. The layers are separated. The aqueous layer is extracted once with ethyl acetate. The combined organic phases are dried over sodium sulfate and concentrated under reduced pressure. The residue is dissolved in ethanol. Water is added and the mixture is evaporated to dryness. This residue crystallizes upon trituration with ice-cold water. The crystals are collected, dried and washed with petroleum ether to afford pure 2p (16.3 g, 87%). Mp 75-76° C.
Quantity
16.3 g
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reactant
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12.2 mL
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45.8 g
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80 mg
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40 mL
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80 mL
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Yield
87%

Synthesis routes and methods II

Procedure details

3-(3-pyridyl)-nitrobenzene (9.1 g, 45.5 mmol) in ethanol (125 ml) is hydrogenated at ambient pressure for 1.75 hours using Raney Nickel as the catalyst. Filtration of the resulting solution through celite followed by evaporation of solvent quantitatively yields 3-(3-pyridyl)aniline.
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9.1 g
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reactant
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125 mL
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solvent
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0 (± 1) mol
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catalyst
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Synthesis routes and methods III

Procedure details

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